[4-(Phenylsulfanyl)phenyl]acetonitrile CAS number and properties
[4-(Phenylsulfanyl)phenyl]acetonitrile CAS number and properties
Technical Whitepaper: [4-(Phenylsulfanyl)phenyl]acetonitrile
Executive Summary
[4-(Phenylsulfanyl)phenyl]acetonitrile (also known as 4-(phenylthio)phenylacetonitrile) is a critical diaryl sulfide intermediate used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and agrochemicals. Its structural motif—a thioether bridge connecting two aromatic rings with a reactive nitrile handle—makes it a versatile scaffold for diversifying chemical libraries. This guide provides a rigorous technical analysis of its properties, synthesis, and handling, designed for researchers requiring high-purity precursors for downstream applications.
Identity & Physicochemical Profile
The accurate identification of this compound is essential for regulatory compliance and experimental reproducibility.
| Property | Technical Specification |
| Chemical Name | [4-(Phenylsulfanyl)phenyl]acetonitrile |
| Synonyms | 4-(Phenylthio)benzyl cyanide; 2-[4-(phenylthio)phenyl]acetonitrile; p-Phenylthiobenzyl nitrile |
| CAS Number | 15676-06-9 (Verify with specific vendor; isomeric variations exist) |
| Molecular Formula | |
| Molecular Weight | 225.31 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 58–62 °C (Experimental range) |
| Boiling Point | ~380 °C (Predicted at 760 mmHg) |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO |
| SMILES | N#CCC1=CC=C(SC2=CC=CC=C2)C=C1 |
Structural Insight:
The thioether linkage (
Synthetic Pathways & Methodology
The synthesis of [4-(Phenylsulfanyl)phenyl]acetonitrile typically follows two primary strategies: Nucleophilic Aromatic Substitution (
Pathway Analysis
-
Route A (Modern): Copper-catalyzed C-S coupling (Ullmann-type) of 4-bromophenylacetonitrile with thiophenol. High atom economy but requires transition metal catalysis.
-
Route B (Classic Industrial): Formation of the diaryl sulfide followed by chloromethylation (or bromination) and cyanation. This route is preferred for scale-up due to lower raw material costs.
Visualization of Synthetic Logic
Figure 1: Copper-catalyzed synthesis via Ullmann coupling strategy, minimizing hazardous chloromethylation steps.
Detailed Experimental Protocol
Objective: Synthesis of [4-(Phenylsulfanyl)phenyl]acetonitrile via Cyanation of 4-(Phenylthio)benzyl bromide. Note: This protocol assumes the precursor 4-(phenylthio)benzyl bromide is available or synthesized via NBS bromination of 4-(phenylthio)toluene.
Reagents:
-
4-(Phenylthio)benzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: POISON]
-
Ethanol (95%) and Water (solvent system)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase Transfer Catalyst)
Step-by-Step Methodology:
-
Preparation of Reaction Matrix:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaCN (1.2 eq) in a minimum amount of water (approx. 2 mL per gram of NaCN).
-
Add Ethanol to the aqueous cyanide solution to create a homogenous phase.
-
Scientific Rationale: A polar protic solvent mixture ensures solubility of the ionic cyanide while dissolving the organic bromide.
-
-
Addition of Substrate:
-
Slowly add 4-(phenylthio)benzyl bromide (dissolved in a small volume of ethanol/THF if solid) to the stirring cyanide solution.
-
Add TBAB (5 mol%) .
-
Mechanism: TBAB facilitates the transport of
ions into the organic phase, accelerating the displacement of the bromide.
-
-
Reaction Phase:
-
Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide (
) should disappear, and the nitrile product ( ) will appear.
-
-
Work-up & Isolation:
-
Cool the reaction to room temperature.
-
Quenching: Pour the mixture into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash the combined organic layers with saturated
, water, and finally brine. -
Drying: Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Hexane to yield pure [4-(Phenylsulfanyl)phenyl]acetonitrile.
-
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate in medicinal chemistry.
NSAID & COX-2 Inhibitor Synthesis
The [4-(phenylsulfanyl)phenyl] moiety is a pharmacophore found in several anti-inflammatory agents.
-
Hydrolysis: The nitrile is hydrolyzed to 4-(phenylthio)phenylacetic acid , a direct precursor to Felbinac analogs (though Felbinac is a biphenyl, thio-variants are studied for reduced gastric toxicity).
-
Cyclization: The methylene-nitrile group reacts with hydrazine or amidines to form heterocycles (pyrazoles, imidazoles) characteristic of Coxib-class drugs (e.g., analogs of Valdecoxib ).
Agrochemicals
Used in the synthesis of acaricides where the diaryl sulfide moiety disrupts mitochondrial respiration in pests.
Analytical Characterization (Validation)
To validate the synthesis, the following spectral data must be confirmed:
-
IR Spectroscopy:
- (Nitrile stretch): Sharp peak at 2240–2250 cm⁻¹ .
- (Aromatic): 1580, 1480 cm⁻¹.
-
¹H-NMR (400 MHz,
):- 7.20–7.40 (m, 9H, Aromatic protons).
-
3.70 (s, 2H,
). -
Note: The methylene singlet at 3.70 ppm is diagnostic.
-
Mass Spectrometry (EI/ESI):
-
Molecular ion
at m/z 225.
-
Safety & Handling (MSDS Summary)
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).
-
Cyanide Precursors: If synthesizing from NaCN, extreme caution is required. Keep an antidote kit (amyl nitrite) available.
-
Sulfide Odor: Thioethers often possess a strong, disagreeable odor. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the sulfur to sulfoxide (
) or sulfone ( ).
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience. (Standard text for and mechanisms).
-
Kondo, T., et al. "Ruthenium-Catalyzed Reconstructive Synthesis of Functionalized Aromatic Nitriles." Journal of the American Chemical Society, 2002. Link
-
Beletskaya, I. P., & Ananikov, V. P. "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews, 2011. Link
-
PubChem Database. "Acetonitrile, [4-(phenylthio)phenyl]-." National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck). "Safety Data Sheet for Benzyl Cyanide Derivatives." Link
